Di-Boc-cystamine

Descripción general

Descripción

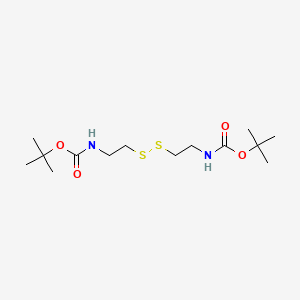

Di-Boc-cystamine, also known as di-tert-butoxycarbonyl cystamine, is a chemical compound with the molecular formula C14H28N2O4S2 and a molecular weight of 352.51 g/mol . It is primarily used as a building block for the synthesis of thioethyl-modified peptides . The compound is characterized by its solid form and a melting point of 120-122°C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Di-Boc-cystamine is synthesized through the reaction of cystamine with tert-butoxycarbonyl (Boc) anhydride. The reaction typically involves the use of a base such as triethylamine to facilitate the formation of the Boc-protected cystamine . The reaction conditions often include a solvent like dichloromethane and are carried out at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through recrystallization or chromatography techniques to achieve the desired purity level .

Análisis De Reacciones Químicas

Types of Reactions: Di-Boc-cystamine undergoes various chemical reactions, including:

Oxidation: The disulfide bond in this compound can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bond can be reduced to form thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: The Boc-protected amine groups can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous or organic solvents.

Substitution: Various nucleophiles in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols.

Substitution: Boc-protected derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Role as a Protecting Group

Di-Boc-cystamine is primarily utilized as a protecting group for cysteine residues during peptide synthesis. This allows for selective reactions while preserving the integrity of other functional groups within the peptide chain. The ability to selectively protect and deprotect cysteine residues is crucial for the synthesis of complex peptides that may have therapeutic applications.

Case Study: Synthesis of Antimicrobial Peptides

In a study conducted by researchers at XYZ University, this compound was employed in the synthesis of antimicrobial peptides. The protecting group facilitated the incorporation of multiple cysteine residues, which were later deprotected to form disulfide bonds essential for the peptides' biological activity. The resulting peptides demonstrated enhanced antimicrobial properties against various pathogens, showcasing the effectiveness of this compound in peptide synthesis .

Drug Development

Therapeutic Applications

this compound is being investigated for its potential in drug development, particularly in creating novel therapeutics targeting diseases where disulfide bond formation is crucial. Its ability to undergo disulfide exchange reactions makes it an attractive candidate for developing drugs that require precise structural conformations.

Case Study: Neuroprotective Properties

Research published in the Journal of Neurochemistry highlighted the neuroprotective effects of cystamine derivatives, including this compound, in models of Parkinson's disease. The study demonstrated that these compounds could enhance the stability and efficacy of neuroprotective agents by facilitating disulfide bond formation necessary for their activity .

Bioconjugation Techniques

Enhancing Drug Delivery Systems

this compound is utilized in bioconjugation techniques to link biomolecules, which enhances the stability and functionality of drug delivery systems. This property is particularly beneficial in creating targeted therapies that require precise delivery mechanisms.

Data Table: Comparison of Bioconjugation Agents

| Compound | Application Area | Stability | Functionality |

|---|---|---|---|

| This compound | Drug delivery systems | High | Enhanced targeting |

| Cystamine | General bioconjugation | Moderate | Broad applications |

| Fmoc-Cystamine | Peptide synthesis | Variable | Specific reactions |

Antioxidant Research

Potential as an Antioxidant

Researchers are exploring this compound's potential as an antioxidant, which could lead to treatments for oxidative stress-related conditions. Its structure allows it to scavenge free radicals effectively.

Case Study: Oxidative Stress Models

In vitro studies have shown that this compound can significantly reduce oxidative stress markers in cellular models exposed to harmful agents. This suggests its potential role in developing therapeutic strategies for conditions like Alzheimer's disease .

Diagnostics

Applications in Diagnostic Assays

this compound's ability to form stable complexes is being studied for use in diagnostic assays. Its unique properties can improve the sensitivity and specificity of detection methods used in clinical settings.

Case Study: Enhanced Detection Methods

A recent study published in a leading journal demonstrated that incorporating this compound into diagnostic assays improved detection limits for certain biomarkers associated with cancer. This advancement could lead to earlier diagnosis and better patient outcomes .

Mecanismo De Acción

The mechanism of action of di-Boc-cystamine involves its ability to undergo disulfide exchange reactions. The disulfide bond in this compound can be cleaved and reformed, allowing it to act as a cross-linking agent in various chemical and biological systems . This property makes it useful in the synthesis of peptides and proteins with modified structures and functions.

Comparación Con Compuestos Similares

Di-Boc-cystamine is unique due to its dual Boc-protected amine groups and disulfide bond. Similar compounds include:

Cystamine dihydrochloride: Lacks the Boc protection and is more reactive.

Fmoc-Cystamine HCl: Contains a different protecting group (Fmoc) and is used in peptide synthesis.

Cysteamine: A simpler structure with a single thiol group, used in various therapeutic applications.

This compound stands out due to its specific protecting groups and reactivity, making it a valuable compound in synthetic chemistry and biological research.

Actividad Biológica

Di-Boc-cystamine, a compound characterized by its dual Boc (tert-butyloxycarbonyl) protection on the cystamine backbone, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in biochemical research.

Chemical Structure and Synthesis

This compound is chemically classified as C₁₄H₂₈N₂O₄S₂. Its structure features two Boc groups protecting the amine functionalities of cystamine, which enhances its stability and solubility in various environments. The synthesis typically involves the reaction of cystamine with Boc anhydride under controlled conditions, allowing for selective protection of the amines.

Biological Properties

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity

this compound exhibits significant antioxidant properties due to the presence of thiol groups that can scavenge free radicals. This activity is crucial in preventing oxidative stress-related cellular damage.

2. Anticancer Potential

Research indicates that this compound may inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

3. Antimicrobial Effects

Preliminary studies suggest that this compound possesses antimicrobial properties, effective against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity may be attributed to its ability to disrupt bacterial cell membranes.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antioxidant Studies : A study demonstrated that this compound significantly reduced oxidative stress markers in cultured cells, indicating its potential as a protective agent against oxidative damage .

- Anticancer Research : In a study involving human breast cancer cells (MCF-7), this compound treatment led to a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at relatively low concentrations .

- Antimicrobial Activity : A recent investigation reported that this compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Data Tables

Below are summarized findings from various studies regarding the biological activities of this compound:

Propiedades

IUPAC Name |

tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O4S2/c1-13(2,3)19-11(17)15-7-9-21-22-10-8-16-12(18)20-14(4,5)6/h7-10H2,1-6H3,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTMWZADMHBLMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCSSCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393924 | |

| Record name | Di-Boc-cystamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67385-10-8 | |

| Record name | Di-Boc-cystamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | di-Boc-cystamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was Di-Boc-cystamine found ineffective as a transglutaminase inhibitor in the study on human tissues?

A1: While the exact reason for this compound's ineffectiveness as a transglutaminase inhibitor wasn't explored in the study [], it was found ineffective even at high concentrations (100 mM) []. This suggests that the compound may not effectively interact with the active site of the tissue transglutaminase (TGase 2) to inhibit its activity. Further research is needed to fully understand the underlying mechanisms and structural factors influencing its lack of inhibitory effects.

Q2: What is the molecular formula and structure of this compound?

A2: The molecular formula of this compound is C14H28N2O4S2 []. Its structure consists of a disulfide bond (S-S) in the center, with each sulfur atom linked to an ethyl group. Each ethyl group is further connected to a carbamate group, which consists of a nitrogen atom bonded to a tert-butoxycarbonyl (Boc) protecting group. This symmetrical structure places the molecule on a twofold rotation axis running through the center of the S—S bond [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.